REACTION_SMILES
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[Ag+:34].[Ag+:35].[Ag+:36].[Ag+:37].[CH3:38][CH2:39][O:40][C:41](=[O:42])[CH3:43].[OH:1][CH:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18])[CH3:19])[C:20]4([CH3:28])[CH2:21][CH2:22][CH:23]3[C:24]2([CH3:27])[CH2:25][CH2:26]1.[Si:29]([O-:30])([O-:31])([O-:32])[O-:33]>>[O:1]=[C:2]1[CH2:3][CH:4]2[CH2:5][CH2:6][CH:7]3[CH:8]4[CH2:9][CH2:10][CH:11]([CH:12]([CH2:13][CH2:14][CH2:15][CH:16]([CH3:17])[CH3:18])[CH3:19])[C:20]4([CH3:28])[CH2:21][CH2:22][CH:23]3[C:24]2([CH3:27])[CH2:25][CH2:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ag+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCC(C)C1CCC2C3CCC4CC(O)CCC4(C)C3CCC12C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Si]([O-])([O-])[O-]
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Name
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Type
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product
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Smiles
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CC(C)CCCC(C)C1CCC2C3CCC4CC(=O)CCC4(C)C3CCC12C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |